molecular formula C20H16F2N2O2 B6547165 N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946380-81-0

N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547165
CAS No.: 946380-81-0
M. Wt: 354.3 g/mol
InChI Key: LZTJSVKKHHHCFK-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16F2N2O2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.11798408 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-13-4-2-3-5-14(13)11-24-12-15(6-9-19(24)25)20(26)23-18-10-16(21)7-8-17(18)22/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTJSVKKHHHCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for various biological activities. The presence of fluorine substituents and a carboxamide group enhances its pharmacological profile.

Preliminary studies suggest that the compound may interact with specific biological targets, influencing pathways related to:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors.

Antimicrobial Properties

Dihydropyridines have been explored for their antimicrobial effects. Research indicates that modifications in the chemical structure can enhance antibacterial activity. The presence of fluorine atoms is often associated with increased potency against various bacterial strains.

Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of various dihydropyridine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cell growth inhibition at micromolar concentrations.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-710Apoptosis via caspase activation
Compound BHeLa15Cell cycle arrest
Target CompoundA54912Induction of apoptosis

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness, suggesting that structural modifications could lead to enhanced activity.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Target CompoundPseudomonas aeruginosa18

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